molecular formula C13H13N3O2S2 B2385462 (E)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1203440-09-8

(E)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2385462
CAS No.: 1203440-09-8
M. Wt: 307.39
InChI Key: VJLMDLQKTWUDMT-SNAWJCMRSA-N
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Description

The compound (E)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a structurally complex molecule featuring:

  • Thiazole ring: A 4-substituted thiazole with a 2-(methylamino)-2-oxoethyl group, contributing to hydrogen-bonding interactions and metabolic stability.
  • Thiophene moiety: A thiophen-2-yl group at the β-position of the acrylamide, offering π-stacking capabilities and lipophilicity.

For example, oxazolone intermediates (e.g., 4-[(Z)-substituted-benzylidene]-2-[(E)-vinyl]oxazol-5(4H)-one) may react with amines like methylaminoethanol under nucleophilic ring-opening conditions .

Properties

IUPAC Name

(E)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c1-14-12(18)7-9-8-20-13(15-9)16-11(17)5-4-10-3-2-6-19-10/h2-6,8H,7H2,1H3,(H,14,18)(H,15,16,17)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLMDLQKTWUDMT-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound with potential therapeutic applications due to its unique structural features. This compound contains both thiazole and thiophene moieties, which are known for their diverse biological activities. Understanding its biological activity is crucial for exploring its potential in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O2S2, with a molecular weight of 307.39 g/mol. Its structure includes a thiazole ring, a thiophene ring, and an acrylamide functional group, which may contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H13N3O2S2
Molecular Weight307.39 g/mol
Purity≥ 95%

The biological activity of this compound likely involves interaction with specific biological targets, including enzymes and receptors. Compounds with similar structural motifs have been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are implicated in various physiological processes including pain modulation and neuroprotection .

Pharmacological Studies

Recent studies have explored the pharmacological profile of related compounds, indicating potential antinociceptive (pain-relieving) properties associated with nAChR modulation. For instance, compounds structurally similar to this compound have demonstrated significant effects in mouse models of neuropathic pain, suggesting that this compound may also exhibit similar therapeutic effects .

Case Study: Antinociceptive Activity

A study involving the compound DM497, a structural analog of this compound, showed that it reduced neuropathic pain in mice induced by oxaliplatin. The mechanism was linked to the potentiation of α7 nAChR activity without affecting motor coordination or exploratory behavior. This suggests that this compound may have similar effects on pain pathways.

Structure–Activity Relationship (SAR)

The biological activity of thiazole and thiophene derivatives often depends on their substitution patterns. Studies have indicated that modifications to these rings can significantly alter their pharmacological profiles. For instance, maintaining specific nitrogen positions within the thiazole ring has been shown to be crucial for retaining activity against certain targets .

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acrylamide Cores

Compound 3612 : (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide
  • Key differences: Substituents: Contains a 4-hydroxy-3-methoxyphenyl group instead of the methylamino-oxoethyl-thiazole system. Configuration: (Z)-acrylamide vs. the (E)-configuration in the target compound.
  • Physical properties : Melting point 192–193°C, higher than typical acrylamides due to polar substituents .
  • Synthesis : Derived from oxazolone intermediates and n-propylamine, suggesting compatibility with similar amine-based reactions .
Compound 6a : 2-(Methylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide
  • Key differences: Lacks the acrylamide backbone but shares the methylamino-oxoethyl-thiazole motif. Incorporates a coumarin moiety (2-oxo-2H-chromen-3-yl) instead of thiophene.
Compound 9 : 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide
  • Key differences: Features a thioxothiazolidinone core instead of a thiazole-acrylamide. Substituents: 4-chlorobenzylidene and 4-methoxyphenyl groups.
  • Yield : 90%, higher than many acrylamide derivatives due to optimized cyclization conditions .

Thiophene-Containing Analogues

Compound 5112 : (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide
  • Key similarities :
    • Shares the thiophen-2-ylacrylamide backbone.
    • (E)-configuration in the acrylamide chain.
  • Key differences: Nitrophenyl substituent instead of methylamino-oxoethyl-thiazole. Lower solubility due to the nitro group .
Compound 6 : 4-amino-5-benzoyl-N-(4-(dimethylamino)phenyl)-2-(phenylamino)thiophene-3-carboxamide
  • Key differences: Thiophene-carboxamide core instead of acrylamide. Dimethylaminophenyl group enhances basicity, contrasting with the neutral thiazole in the target compound .

Key insights :

  • The methylamino-oxoethyl group in the target compound may enhance water solubility compared to coumarin derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing (E)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, and what key purification techniques ensure product integrity?

  • The synthesis typically involves multi-step routes:

  • Step 1 : Preparation of thiazole intermediates via cyclization of thiourea derivatives with α-halo ketones under basic conditions .
  • Step 2 : Coupling of the thiazole moiety with thiophene-acrylamide precursors via nucleophilic acyl substitution or Michael addition .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity products. HPLC may resolve stereoisomers if present .

Q. Which spectroscopic methods are critical for characterizing this compound, and what structural features do they confirm?

  • NMR (1H/13C) : Confirms regiochemistry of the acrylamide group (e.g., E-configuration via coupling constants) and substitution patterns on thiazole/thiophene rings .
  • IR Spectroscopy : Validates amide C=O stretches (~1650 cm⁻¹) and secondary amine N–H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns to confirm synthetic accuracy .

Q. What in vitro assays are typically employed to evaluate the anticancer potential of this compound?

  • Cell viability assays (MTT/XTT) : Screen for cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify pro-apoptotic activity .
  • Cell cycle analysis : PI staining and DNA content measurement to identify G1/S or G2/M arrest .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the compound’s electronic properties and interaction with biological targets?

  • Density Functional Theory (DFT) :

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer mechanisms .
  • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites for target binding .
    • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or DNA, guiding structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in biological activity data across different studies for this compound?

  • Comparative SAR analysis : Evaluate structural analogs (e.g., pyrazole/thiophene substitutions) to isolate moieties responsible for activity discrepancies .
  • Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to assess significance of divergent results in published datasets .

Q. What strategies are recommended for optimizing reaction yields while minimizing by-products in the synthesis of acrylamide derivatives?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amide bond formation .
  • Catalyst selection : Use coupling agents like EDC/HOBt to reduce racemization in acrylamide synthesis .
  • Temperature control : Low temperatures (0–5°C) suppress side reactions (e.g., polymerization of acrylamide) .

Q. How can crystallographic data (e.g., from SHELX) validate the compound’s stereochemistry and intermolecular interactions?

  • Single-crystal X-ray diffraction : Resolve E/Z isomerism in the acrylamide group and hydrogen-bonding networks using SHELXL refinement .
  • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., π-π stacking between thiophene rings) to explain packing behavior .

Q. What mechanistic insights can kinetic studies provide about the compound’s stability under physiological conditions?

  • pH-dependent degradation : Monitor hydrolysis of the amide bond via UV-Vis spectroscopy at pH 7.4 (simulated body fluid) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways for formulation development .

Methodological Notes

  • Key references : Computational methods , synthesis , and biological evaluation were prioritized.
  • Contradiction management : Cross-referenced structural analogs and assay conditions to address data variability .

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